Ethyl 1-benzyl-2-piperidineacetate

Description

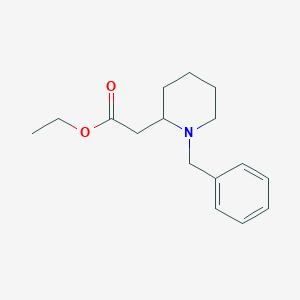

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-benzylpiperidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKGCVNJUUPUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447358 | |

| Record name | ethyl 1-benzyl-2-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122059-35-2 | |

| Record name | ethyl 1-benzyl-2-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 1-benzyl-2-piperidineacetate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-benzyl-2-piperidineacetate

Executive Summary: The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics.[1] Its conformational flexibility and ability to engage with biological targets make it a privileged structure for drug design. This guide focuses on a specific derivative, this compound, a valuable intermediate for constructing more complex molecules. We present a comprehensive, field-proven methodology for its synthesis via N-alkylation of ethyl 2-piperidineacetate. This document provides a detailed, step-by-step protocol, discusses the underlying reaction mechanism, outlines critical characterization techniques for structural verification and purity assessment, and contextualizes the compound's relevance in pharmaceutical research.

Introduction and Strategic Overview

The functionalization of the piperidine ring is a critical strategy in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] The target molecule, this compound, combines three key structural motifs: the core piperidine ring, an N-benzyl protecting group which is common in synthesis and can also be part of a final pharmacophore, and a C2-linked ethyl acetate side chain that provides a handle for further chemical elaboration.

The strategic approach detailed herein is predicated on efficiency and reliability, utilizing a classical N-alkylation reaction. This method is chosen for its robustness, high potential yield, and the ready availability of the requisite starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target compound suggests a straightforward disconnection at the nitrogen-benzyl bond. This approach identifies ethyl 2-piperidineacetate as the piperidine precursor and a suitable benzylating agent, such as benzyl bromide, as the electrophile. This is a classic SN2-type transformation common in amine synthesis.

Caption: Retrosynthetic approach for the target molecule.

Synthesis Protocol: N-Alkylation of Ethyl 2-piperidineacetate

This section details the complete experimental workflow for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and scalability.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Ethyl 2-piperidineacetate | ≥97% | Sigma-Aldrich, TCI |

| Benzyl Bromide | ≥98% | Acros Organics |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Fisher Scientific |

| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | EMD Millipore |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |

| Brine (Saturated NaCl solution) | ACS Grade | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | BDH |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |

Step-by-Step Experimental Procedure

Caption: Experimental workflow for synthesis and purification.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-piperidineacetate (10.0 g, 58.4 mmol, 1.0 eq).[2] Add anhydrous potassium carbonate (16.1 g, 116.8 mmol, 2.0 eq) and anhydrous acetonitrile (100 mL).

-

Reagent Addition: While stirring vigorously at room temperature, add benzyl bromide (7.6 mL, 64.2 mmol, 1.1 eq) dropwise over 10 minutes. The slow addition helps to control any initial exotherm and minimize the formation of quaternary ammonium salt byproducts.[3]

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting piperidine spot is consumed.

-

Workup - Filtration: Once complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts through a pad of Celite, washing the filter cake with a small amount of ethyl acetate.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any residual acidic impurities.

-

Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc). Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a pure liquid.

Mechanistic Rationale

The synthesis proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[4]

-

Base Function: Anhydrous potassium carbonate acts as a mild, heterogeneous base.[5] It neutralizes the hydrobromic acid (HBr) that is cogenerated during the reaction, driving the equilibrium towards the product. Using a base is essential to prevent the protonation of the starting piperidine's nitrogen, which would render it non-nucleophilic.

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of ethyl 2-piperidineacetate acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This attack displaces the bromide ion, forming the new carbon-nitrogen bond.

-

Solvent Choice: Acetonitrile is an excellent choice as it is a polar aprotic solvent, which can solvate the potassium cation but does not strongly solvate the amine nucleophile, thus facilitating the SN2 reaction. It also has a convenient boiling point for reflux.[6]

Characterization and Structural Elucidation

Rigorous characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Data Interpretation

The following data are predicted based on the known spectral properties of analogous N-benzylpiperidine and ethyl ester structures.[7][8]

| Technique | Expected Observations |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group). ~4.1 ppm: Quartet, 2H (O-CH₂ -CH₃ of the ethyl ester). ~3.5 ppm: Singlet, 2H (benzylic CH₂ ). ~2.0-3.0 ppm: Multiplets, 7H (piperidine ring protons). ~1.2 ppm: Triplet, 3H (O-CH₂-CH₃ of the ethyl ester). |

| ¹³C NMR | ~173 ppm: Ester carbonyl (C =O). ~138 ppm: Quaternary aromatic carbon of the benzyl group. ~129, 128, 127 ppm: Aromatic -CH carbons. ~63 ppm: Benzylic C H₂. ~60 ppm: Ester O-C H₂. ~50-60 ppm: Piperidine ring carbons. ~14 ppm: Ester -C H₃. |

| IR Spectroscopy | ~3030 cm⁻¹: Aromatic C-H stretch. ~2940, 2860 cm⁻¹: Aliphatic C-H stretch. ~1735 cm⁻¹: Strong C=O stretch (ester). ~1180 cm⁻¹: C-O stretch. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 261.17. Key Fragments: m/z = 91 (tropylium ion, [C₇H₇]⁺, characteristic of benzyl group), m/z = 170 ([M-C₇H₇]⁺, loss of benzyl group). |

Purity Assessment

-

HPLC: A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) can be developed to assess the final purity of the compound, which should ideally be >98% for use in subsequent research.

-

TLC: Confirms the absence of starting materials and byproducts in the final purified sample.

Applications in Drug Development

This compound is not an end-product therapeutic but rather a highly versatile chemical building block. Its structure is a precursor to more complex molecules with potential biological activity.

-

CNS Agents: N-benzylpiperidine derivatives are known to interact with various CNS targets. For instance, related structures have been investigated as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease and as dopamine reuptake inhibitors.[9][10][11]

-

Scaffold for Libraries: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for high-throughput screening. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification.

Conclusion

This guide provides a robust and well-rationalized framework for the synthesis and characterization of this compound. The described N-alkylation protocol is efficient and employs common laboratory reagents and techniques. The detailed characterization plan ensures that researchers can confidently verify the structure and purity of the synthesized material. As a versatile intermediate, this compound serves as a valuable starting point for the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

- Process for the preparation of d-threo-2-phenyl-2-piperidin-2-yl-acetic acid esters.

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. ResearchGate. [Link]

- Method for preparing 4-piperidyl piperidine.

-

The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

-

1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia. [Link]

-

ETHYL 2-PIPERIDINEACETATE. LookChem. [Link]

-

N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. [Link]

-

Ethyl Acetate. NIST Chemistry WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cas 2739-99-3,ETHYL 2-PIPERIDINEACETATE | lookchem [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 1-Benzyl-4-Piperidine acetic acid ethylester synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Ethyl Acetate [webbook.nist.gov]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

A Technical Guide to Ethyl 1-benzyl-2-piperidineacetate (CAS 77034-34-5): Properties, Synthesis, and Applications in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzyl-2-piperidineacetate, registered under CAS number 77034-34-5, is a heterocyclic organic compound featuring the N-benzyl piperidine scaffold. While not an active pharmaceutical ingredient itself, this molecule serves as a critical intermediate and structural building block in the field of medicinal chemistry. Its significance is derived from the prevalence of the N-benzyl piperidine motif in a wide range of biologically active compounds, including approved drugs and clinical candidates.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, projected analytical characteristics, a detailed synthetic protocol, and explores its potential applications in drug discovery, grounded in the established utility of its core structure.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a central piperidine ring, N-substituted with a benzyl group, and featuring an ethyl acetate group at the C2 position. This combination of a lipophilic benzyl group, a basic tertiary amine, and an ester functional group defines its chemical reactivity and physical properties.

Caption: 2D Structure of this compound.

The key physicochemical properties are summarized in the table below, compiled from various chemical data providers.

| Property | Value | Source(s) |

| CAS Number | 77034-34-5 | [3] |

| Molecular Formula | C₁₅H₂₁NO₂ | [3][4] |

| Molecular Weight | 247.337 g/mol | [3] |

| Boiling Point | 327 °C at 760 mmHg | [3][4] |

| Density | 1.075 g/cm³ | [3][4] |

| Flash Point | 110.7 °C | [3][4] |

| Refractive Index | 1.533 | [3] |

| LogP | 2.542 | [3][4] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 5 | [3] |

| Synonyms | Ethyl 1-benzylpiperidine-2-carboxylate, ethyl N-benzylpipecolinate | [3] |

Projected Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable projection of its spectral characteristics. This theoretical analysis is crucial for researchers to confirm its identity and purity following synthesis.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons of the benzyl group would appear as a multiplet in the δ 7.2-7.4 ppm range. The benzylic methylene protons (N-CH₂) should be visible as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The ethyl group will present as a quartet (O-CH₂) around δ 4.1 ppm and a triplet (CH₃) around δ 1.2 ppm. The piperidine and acetate methylene protons will produce a series of complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

-

¹³C NMR Spectroscopy : The carbon spectrum should display 15 unique signals. Key resonances would include the ester carbonyl (C=O) around δ 170-175 ppm, aromatic carbons between δ 125-140 ppm, and a series of aliphatic carbons for the piperidine ring, benzylic methylene, and ethyl group between δ 14-65 ppm.

-

Mass Spectrometry : The molecular ion peak [M]⁺ would be observed at m/z 247.157, corresponding to the exact mass of the molecule.[3] A prominent fragment is expected at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed by the cleavage of the benzyl group. Other fragments may arise from the loss of the ethoxy group (-OC₂H₅) or the entire ethyl acetate moiety.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band around 1735 cm⁻¹ due to the C=O stretching of the ester. Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹. C-N and C-O stretching bands would be present in the fingerprint region (1000-1300 cm⁻¹).

Synthesis and Reactivity

This compound can be synthesized via several routes. A modern and efficient method is the direct reductive amination using an iridium catalyst, which combines the precursor amine and a carbonyl compound in the presence of a hydrogen source.[5]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Iridium-Catalyzed Reductive Amination

This protocol is adapted from a general procedure for direct reductive amination.[5]

-

Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]₂ (3 μmol) and triphenylphosphine (PPh₃) (13.2 μmol) in anhydrous 2,2,2-trifluoroethanol (2 mL) in a vial. Stir the solution at room temperature for 20 minutes to generate the active Ir-PPh₃ catalyst complex in situ.

-

Reaction Setup: In a separate vial, add ethyl pipecolinate (0.3 mmol) and benzaldehyde (0.36 mmol).

-

Initiation: Add 1.5 mL of anhydrous trifluoroethanol, followed by 10 μL of the prepared Ir-PPh₃ catalyst solution (0.01 mol%).

-

Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge the autoclave with H₂ gas three times, then pressurize to 20-40 atm of H₂.

-

Reaction: Stir the mixture at a temperature between 20-50 °C for 24 hours.

-

Workup and Purification: After 24 hours, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Causality Note: The choice of an iridium catalyst is based on its high efficiency and selectivity for reductive amination under relatively mild conditions. 2,2,2-Trifluoroethanol is an excellent solvent for this reaction as it can stabilize the catalytic species and activate the iminium intermediate.

Role in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its application as a scaffold in drug discovery. The N-benzyl piperidine (N-BP) motif is a privileged structure in medicinal chemistry, frequently used to optimize the efficacy and physicochemical properties of drug candidates.[1][2] It can engage in crucial cation-π interactions with target proteins and provides a three-dimensional framework that can be modified to achieve desired potency and selectivity.[2]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 1-benzylpiperidine-2-carboxylate|lookchem [lookchem.com]

- 4. ETHYL1-BENZYLPIPERIDINE-2-CARBOXYLATE | CAS#:77034-34-5 | Chemsrc [chemsrc.com]

- 5. ETHYL 1-BENZYLPIPERIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-benzyl-2-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a myriad of therapeutic agents.[1][2] Its conformational flexibility, coupled with the ability to present substituents in well-defined three-dimensional space, makes it a valuable component for optimizing ligand-receptor interactions. This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of a representative member of this class, Ethyl 1-benzyl-2-piperidineacetate. We will delve into the stereochemical nuances dictated by the interplay of the N-benzyl and C2-ester substituents, leveraging foundational principles of conformational analysis, spectroscopic methodologies, and computational modeling. This document is intended to serve as a detailed resource for researchers engaged in the design and development of piperidine-based therapeutic agents.

Introduction: The Significance of the N-Benzylpiperidine Moiety in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. Its saturated, six-membered ring system can adopt a stable chair conformation, providing a robust framework for the spatial orientation of functional groups. The introduction of a benzyl group onto the nitrogen atom (N-benzylpiperidine) imparts specific and often desirable properties. The N-benzyl group can engage in crucial cation-π interactions with biological targets and serves as a versatile anchor for modulating physicochemical properties such as lipophilicity and metabolic stability.[1] Furthermore, the stereochemical and conformational behavior of the piperidine ring is profoundly influenced by the nature of its substituents, a factor that is of paramount importance in rational drug design.[3][4]

This guide focuses on this compound, a molecule that embodies the key structural features of this important class of compounds. A thorough understanding of its conformational preferences is critical for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics.

Molecular Structure and Key Features

This compound possesses a chiral center at the C2 position of the piperidine ring, immediately adjacent to the nitrogen atom. This seemingly simple structure gives rise to a complex and fascinating conformational landscape.

| Property | Value | Source |

| Molecular Formula | C15H21NO2 | LookChem[4] |

| Molecular Weight | 247.33 g/mol | LookChem[4] |

| CAS Number | 77034-34-5 | LookChem[4] |

| Canonical SMILES | CCOC(=O)C1CCCCN1CC2=CC=CC=C2 | LookChem[4] |

The primary structural determinants of the molecule's conformation are:

-

The Piperidine Ring: Inherently flexible, it can exist in several conformations, with the chair form being the most energetically favorable.

-

The N-Benzyl Group: A bulky and conformationally demanding substituent on the nitrogen atom.

-

The C2-Ethylacetate Group: A substituent at a stereocenter, its orientation (axial or equatorial) is a key determinant of the overall molecular shape.

The Conformational Landscape: A Tale of Two Chairs

The conformational analysis of this compound is dominated by the equilibrium between different chair conformations of the piperidine ring. The key question is the preferred orientation of the C2-ethylacetate substituent and the N-benzyl group.

Chair Conformations and Ring Inversion

The piperidine ring, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. Through a process of ring inversion, one chair conformation can convert into another, leading to the exchange of axial and equatorial positions of the substituents.

Caption: Piperidine Ring Inversion Equilibrium.

The Influence of the N-Benzyl Group and A1,3 Strain

In N-substituted piperidines, the nitrogen atom's lone pair and its substituent also have preferred orientations. For an N-benzyl group, there is a significant energetic barrier to nitrogen inversion. More importantly, the presence of a substituent at the C2 position introduces what is known as A1,3 strain (allylic 1,3-strain).[5][6][7] This is a type of steric strain that arises from the interaction between a substituent on an sp2 or pseudo-sp2 center (in this case, the benzylic nitrogen) and a substituent at the allylic position (the C2-ethylacetate group).

To alleviate this strain, the molecule will adopt a conformation that minimizes the steric clash between the N-benzyl group and the C2-substituent. This often leads to a preference for the C2-substituent to be in the axial position.[8][9] This is counterintuitive to the general principle that larger substituents prefer the equatorial position in cyclohexanes.

Caption: A1,3 Strain Driving Conformational Preference.

Therefore, for this compound, the conformer with the C2-ethylacetate group in the axial position is predicted to be the more stable one. The N-benzyl group itself will likely occupy an equatorial position to minimize its own steric interactions with the rest of the ring.

Experimental and Computational Approaches to Conformational Analysis

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational preferences of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[10] Key NMR parameters provide insights into the geometry of the piperidine ring and the orientation of its substituents.

Expected ¹H NMR Spectral Features for the Major Conformer (Axial C2-Substituent):

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Rationale |

| H2 (axial) | ~3.0 - 3.5 | Doublet of doublets (dd) or triplet (t) with small J values | The dihedral angles to the C3 protons would lead to small coupling constants. |

| N-CH₂ (benzyl) | ~3.5 - 4.0 | AB quartet or two doublets | Due to the chiral center at C2, the benzylic protons are diastereotopic. |

| Ethyl (OCH₂CH₃) | ~4.1 (q), ~1.2 (t) | Quartet and Triplet | Standard ethyl ester pattern. |

| Piperidine Ring CH₂ | 1.5 - 2.8 | Complex multiplets | Significant overlap of signals from the piperidine ring protons. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Data Acquisition:

-

Record a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space interactions, which can confirm the axial orientation of the C2 substituent.

-

-

Data Analysis: Analyze the coupling constants, particularly for the H2 proton, and look for NOE correlations between the N-benzyl protons and the piperidine ring protons to confirm the preferred conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[11] While the conformation in the solid state may not be identical to that in solution, it provides a crucial, experimentally determined structure.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Caption: Experimental Workflow for X-ray Crystallography.

Computational Chemistry

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are invaluable for exploring the conformational space of a molecule and calculating the relative energies of different conformers.[12][13]

Computational Protocol: Conformational Search and Energy Calculation

-

Structure Building: Construct a 3D model of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and energy calculations at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformation and the energy barriers for interconversion.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the N-alkylation of ethyl pipecolinate (ethyl 2-piperidinecarboxylate).

Reaction Scheme:

Ethyl pipecolinate + Benzyl bromide --(Base)--> this compound

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl pipecolinate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (2-3 equivalents).

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion and Implications for Drug Design

The conformational analysis of this compound reveals a nuanced interplay of steric and electronic factors that govern its three-dimensional structure. The dominant conformation is likely a chair form with the C2-ethylacetate group in an axial orientation to minimize A1,3 strain with the N-benzyl substituent. This conformational preference has significant implications for drug design, as it dictates the spatial relationship between the key pharmacophoric elements of the molecule. A thorough understanding of these conformational principles, validated by experimental and computational methods, is essential for the rational design of potent and selective N-benzylpiperidine-based therapeutic agents. By controlling the conformational landscape of the piperidine scaffold, medicinal chemists can fine-tune the presentation of functional groups to optimize interactions with biological targets, ultimately leading to the development of more effective and safer medicines.

References

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022. [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022. [Link]

-

13C ; DEPT135 ; HSQC) and HRMS spectra. Royal Society of Chemistry. [Link]

-

1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines. Angewandte Chemie International Edition, 2011. [Link]

-

1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. NIH Public Access, 2011. [Link]

-

1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. Semantic Scholar. [Link]

-

Synthesis and stereochemistry of highly crowded N-benzylpiperidones. ResearchGate, 2025. [Link]

-

Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 1991. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

(a) Use of 1,3-allylic strain to establish conformational diversity in... ResearchGate. [Link]

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central, 2021. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 2024. [Link]

-

Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl) - PubMed. Bioorganic & Medicinal Chemistry, 2006. [Link]

-

Ethyl 1-benzylpiperidine-2-carboxylate. LookChem. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 2021. [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Dalton Transactions, 2014. [Link]

-

1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 2023. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate, 2025. [Link]

-

Conformational equilibrium in N-methylpiperidine. Journal of the Chemical Society, Chemical Communications, 1986. [Link]

-

(S)-1-benzyl 2-ethyl piperidine-1,2-dicarboxylate - Optional[13C NMR]. SpectraBase. [Link]

-

Synthesis and Conformational Analysis of Fluorinated Pipecolic Acids. ResearchGate. [Link]

-

1-Benzylpiperidine. PubChem. [Link]

-

Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. ResearchGate. [Link]

-

The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

-

Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate. PubMed Central. [Link]

-

Conformations and Physicochemical Properties of Biological Ligands in Various Environments. MDPI. [Link]

-

Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. NIH. [Link]

-

Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. ResearchGate. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

(PDF) A comparative study of the crystal structures of 2-(4-(2-(4-(3-chlorophenyl)pipera -zinyl)ethyl) benzyl)isoindoline-1,3-dione by synchrotron radiation X-ray powder diffraction and single-crystal X-ray diffraction. ResearchGate. [Link]

-

N-Benzyl-D-proline ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. [Link]

-

(PDF) "Grafting-from" synthesis and characterization of poly (2-ethyl-2- oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications. ResearchGate. [Link]

-

(R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. PubChem. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. 1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1 , 3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines | Semantic Scholar [semanticscholar.org]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ethyl 1-benzyl-2-piperidineacetate: A Privileged Scaffold for Novel Therapeutic Discovery

An In-Depth Technical Guide

Introduction: The Piperidine Moiety as a Cornerstone of Modern Medicine

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in over a hundred commercially available drugs.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: a three-dimensional structure that allows for precise spatial orientation of substituents, a basic nitrogen atom that can be crucial for target engagement and modulation of physicochemical properties, and relative metabolic stability.[3] These features have enabled the development of piperidine-containing drugs across a vast spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2]

Ethyl 1-benzyl-2-piperidineacetate, with its characteristic N-benzyl group and an ethyl acetate substituent at the C2 position, represents a specific chemical space within this broad class. While direct research on this exact molecule is sparse, its structural motifs are present in numerous highly active pharmaceutical agents. The N-benzylpiperidine core, for instance, is a key pharmacophore in acetylcholinesterase inhibitors like Donepezil, used in Alzheimer's therapy, and in potent dopamine transporter ligands.[4][5] This guide, therefore, puts forth a hypothesis-driven research plan to systematically evaluate this compound as a candidate for three high-impact therapeutic applications: neurodegenerative disease, oncology, and CNS disorders.

Part 1: Foundational Characterization & Synthesis

Before biological evaluation, the foundational physicochemical properties of this compound must be rigorously established.

Analytical Characterization

A full analytical validation is the bedrock of any drug discovery program.

-

Identity and Structure Confirmation: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are required to unequivocally confirm the chemical structure and exact mass.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric detection (LC-MS) is the gold standard for determining purity. A purity level of >98% is mandatory for biological screening.[6]

-

Physicochemical Properties: Initial determination of solubility in aqueous and organic solvents, lipophilicity (LogP), and pKa will inform formulation development and interpretation of biological data.

Proposed Synthetic Route

A reliable synthetic route is essential for producing the quantities of material required for extensive testing. A plausible and efficient method involves the reductive amination of ethyl 2-(2-oxocyclohexyl)acetate with benzaldehyde and a reducing agent like sodium triacetoxyborohydride, or a direct N-alkylation of ethyl pipecolinate with benzyl bromide.

Part 2: Potential Research Application I - Neurodegenerative Disorders

Scientific Rationale: Targeting Acetylcholinesterase in Alzheimer's Disease

The cholinergic hypothesis remains a cornerstone of Alzheimer's disease (AD) therapy, positing that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine.[7] Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a clinically validated strategy.[8] The structure of this compound shares key features with Donepezil, a leading AChE inhibitor, namely the N-benzylpiperidine moiety which is known to interact with the peripheral anionic site (PAS) of the AChE enzyme.[4][9] We hypothesize that this compound will act as a novel AChE inhibitor.

Experimental Protocol: From In Vitro Inhibition to In Vivo Efficacy

Step 1: In Vitro Enzyme Inhibition Assay

-

Objective: To determine the compound's inhibitory potency against AChE and its selectivity over the related enzyme, butyrylcholinesterase (BuChE).

-

Methodology (Ellman's Method): [10][11]

-

Prepare a solution of purified human AChE or BuChE in phosphate buffer (pH 8.0).

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).

-

Initiate the reaction by adding the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Monitor the production of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.

-

Calculate the rate of reaction and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Step 2: In Vitro Neuroprotection Assay

-

Objective: To assess if the compound can protect neurons from oxidative stress, a key pathological feature of AD.

-

Methodology (SH-SY5Y Cell Model): [12]

-

Culture human neuroblastoma SH-SY5Y cells.

-

Pre-treat cells with various concentrations of the test compound for 24 hours.

-

Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) or β-amyloid peptide (Aβ).

-

After 24 hours, assess cell viability using the MTT assay.

-

Quantify the protective effect of the compound relative to untreated, stressed cells.

-

Step 3: In Vivo Pharmacodynamic & Efficacy Model

-

Objective: To evaluate the compound's ability to reverse cognitive deficits in an animal model.

-

Methodology (Scopolamine-Induced Amnesia in Mice): [1][13]

-

Administer this compound to mice via oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

After a set pre-treatment time (e.g., 60 minutes), induce a cholinergic deficit by administering scopolamine.

-

Assess spatial working memory and learning using behavioral tests such as the Y-maze spontaneous alternation or the Morris water maze.

-

Compare the performance of compound-treated mice to vehicle-treated and positive control (e.g., Donepezil) groups.

-

Data Presentation & Visualization

Table 1: Hypothetical In Vitro Cholinesterase Inhibition Data

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|

| This compound | 15.5 | 1860 | 120 |

| Donepezil (Control) | 8.2 | 3500 | 427 |

Part 3: Potential Research Application II - Oncology

Scientific Rationale: Induction of Apoptosis in Cancer Cells

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many successful chemotherapeutics function by reactivating this pathway.[14] Piperidine derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms that include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[15][16] The lipophilic nature of the N-benzyl group and the ester moiety in this compound may facilitate cell membrane permeability, allowing it to reach intracellular targets and trigger apoptotic signaling cascades.[17]

Experimental Protocol: From Cytotoxicity Screening to Xenograft Models

Step 1: In Vitro Antiproliferative Screening

-

Objective: To determine the compound's cytotoxic effects against a panel of human cancer cell lines.

-

Methodology (Sulforhodamine B Assay): [18]

-

Seed cancer cells (e.g., PC3 prostate, A549 lung, MCF-7 breast) in 96-well plates.

-

After 24 hours, treat cells with a range of concentrations of the test compound for 48-72 hours.

-

Fix the cells with trichloroacetic acid.

-

Stain the total cellular protein with Sulforhodamine B dye.

-

Measure the absorbance at 540 nm and calculate the GI50 (concentration causing 50% growth inhibition).

-

Step 2: Apoptosis Induction and Mechanistic Assays

-

Objective: To confirm that cell death occurs via apoptosis and to explore the underlying mechanism.

-

Methodologies: [15]

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase-3/7 Activity Assay: Utilize a luminogenic or fluorogenic substrate to measure the activity of executioner caspases, a key indicator of apoptosis.

-

Mitochondrial Membrane Potential Assay: Employ a fluorescent dye (e.g., JC-1 or TMRE) to detect mitochondrial depolarization, an early event in the intrinsic apoptotic pathway.

-

Step 3: In Vivo Antitumor Efficacy Model

-

Objective: To evaluate the compound's ability to inhibit tumor growth in a living organism.

-

Methodology (Human Tumor Xenograft Model): [19][20]

-

Implant human cancer cells (e.g., PC3) subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude).

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.

-

Administer this compound systemically according to a predetermined schedule and dose.

-

Measure tumor volume with calipers twice weekly.

-

At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity (e.g., body weight loss).

-

Data Presentation & Visualization

Table 2: Hypothetical In Vitro Anticancer Activity (GI50, µM)

| Compound | PC3 (Prostate) | A549 (Lung) | MCF-7 (Breast) | HaCaT (Normal Keratinocyte) |

|---|---|---|---|---|

| This compound | 1.5 | 3.2 | 2.8 | > 50 |

| Doxorubicin (Control) | 0.1 | 0.2 | 0.05 | 0.8 |

Part 4: Potential Research Application III - CNS Disorders

Scientific Rationale: Modulating the Dopamine Transporter

The dopamine transporter (DAT) is a critical protein that regulates dopamine levels in the synapse and is a key target for drugs treating conditions like ADHD, depression, and substance abuse.[21] The piperazine-based compound GBR 12935 is a well-known potent and selective DAT inhibitor.[21][22] Structurally related piperidine derivatives have also demonstrated high affinity for the DAT.[5][23] The core structure of this compound is analogous to these DAT ligands, suggesting it may bind to and inhibit the dopamine transporter.

Experimental Protocol: From Receptor Binding to Behavioral Pharmacology

Step 1: In Vitro Radioligand Binding Assays

-

Objective: To determine the compound's binding affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

-

Methodology:

-

Prepare crude membrane fractions from rat striatum (rich in DAT) and cortex (rich in SERT/NET).

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) from the IC50 values to quantify binding affinity.

-

Step 2: In Vitro Neurotransmitter Uptake Assay

-

Objective: To measure the functional inhibition of neurotransmitter reuptake.

-

Methodology:

-

Use rat brain synaptosomes or cells expressing the human transporters.

-

Pre-incubate the synaptosomes/cells with the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]Dopamine).

-

After a short incubation, terminate the uptake by rapid filtration and washing.

-

Measure the radioactivity accumulated inside the cells/synaptosomes.

-

Determine the IC50 for uptake inhibition.

-

Step 3: In Vivo Behavioral Assessment

-

Objective: To assess the compound's effect on locomotor activity, a behavioral output modulated by dopamine levels.

-

Methodology (Locomotor Activity in Mice):

-

Acclimate mice to open-field activity chambers equipped with infrared beams to track movement.

-

Administer the test compound (or vehicle/positive control like cocaine) and place the mice back in the chambers.

-

Record locomotor activity (e.g., total distance traveled, rearing counts) over a period of 1-2 hours.

-

Analyze the data to determine if the compound has stimulant, depressant, or no effect on activity.

-

Data Presentation & Visualization

Table 3: Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | DAT | SERT | NET | DAT/SERT Selectivity |

|---|---|---|---|---|

| This compound | 25.0 | 850 | 450 | 34 |

| GBR 12935 (Control) | 5.5 | 320 | 150 | 58 |

Conclusion

This compound stands as a molecule of significant, albeit unrealized, potential. Its structure contains key pharmacophoric elements that are hallmarks of successful drugs targeting complex diseases. The comprehensive, multi-disciplinary research plan outlined in this guide—spanning neurodegenerative disorders, oncology, and CNS modulation—provides a robust and scientifically rigorous pathway to elucidate its therapeutic value. By systematically progressing from in vitro mechanistic studies to in vivo proof-of-concept, researchers can efficiently determine if this compound is a viable lead candidate worthy of further preclinical and clinical development. This strategic approach maximizes the potential for discovery while adhering to the principles of modern, milestone-driven drug development.

References

-

Ishikawa, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 45(11), 1211-1217.

-

Reyes-Márquez, A. A., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PLoS One, 17(7), e0270530.

-

Auctorres Online. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Neurological Research and Therapy.

-

Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259.

-

Ortega, J. A., et al. (2003). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 11(19), 4151-4159.

-

Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Ingenta Connect.

-

Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. Bioorganic Chemistry, 78, 374-387.

-

Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate.

-

Yoshida, T., et al. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers, 13(18), 4633.

-

Dykes, D. J., et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Progress in Clinical and Biological Research, 85, 33-50.

-

Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.

-

Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 120.

-

Lee, C. H., et al. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 23(4), 183-188.

-

Rampa, A., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 169-174.

-

Fu, J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Bioorganic & Medicinal Chemistry, 28(1), 115203.

-

Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health.

-

Wang, H., et al. (2021). Pd-Catalyzed Direct Modification of an Anti-Alzheimer's Disease Drug: Synthesis and Biological Evaluation of α-Aryl Donepezil Analogues. ACS Omega, 6(36), 23395-23403.

-

Creative Animodel. (n.d.). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.

-

Yilmaz, M., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42.

-

ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells.

-

Sadaqa, E., & Arsul, M. I. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. ResearchGate.

-

Singh, D., et al. (2023). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 16(1), 453-460.

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.

-

Caldwell, K. A., et al. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies, 10(1), e115-e119.

-

Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin, 33(4), 702-706.

-

Bartels, B., et al. (2018). Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 9(5), 461-462.

-

Sadek, B., et al. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Molecules, 23(12), 3247.

-

Carroll, F. I., et al. (2001). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 44(25), 4477-4488.

-

ResearchGate. (n.d.). The synthetic routes for the newly synthesized donepezil analogs.

-

Dutta, A. K., et al. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 39(4), 749-756.

-

Dutta, A. K., et al. (1996). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry, 39(4), 749-756.

-

BenchChem. (n.d.). A Comparative Analysis of Piperidine Derivatives in Anticancer Research.

-

Semantic Scholar. (n.d.). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells.

-

Dutta, A. K., et al. (1996). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. ACS Publications.

-

de Oliveira, R. G., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(10), 2798-2807.

-

Ong, Y. C., et al. (2021). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega, 6(32), 20746-20756.

-

Zhang, M., et al. (2001). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 44(22), 3746-3756.

-

Tsetsenis, T., et al. (2023). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(9), 7949.

-

ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.

-

ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives.

-

Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today, 19(4), 481-501.

-

Li, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis.

-

Wikipedia. (n.d.). GBR-12935.

-

Al-Obaidi, A. A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

-

Imaoka, S., et al. (1995). Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6. Biochemical Pharmacology, 50(7), 1051-1056.

Sources

- 1. auctoresonline.org [auctoresonline.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsi.org [ijpsi.org]

- 8. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rjptonline.org [rjptonline.org]

- 14. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 15. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors [mdpi.com]

- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GBR-12935 - Wikipedia [en.wikipedia.org]

- 22. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Ethyl 1-benzyl-2-piperidineacetate in Pharmaceutical Synthesis

Introduction: The Significance of the Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets, particularly within the central nervous system (CNS). Within this class of heterocycles, Ethyl 1-benzyl-2-piperidineacetate emerges as a synthetic intermediate of strategic importance. The N-benzyl group not only serves as a common protecting group but also features as a key pharmacophoric element in numerous active pharmaceutical ingredients (APIs), providing crucial interactions with target proteins. This guide provides an in-depth analysis of the synthesis, properties, and applications of this compound, offering field-proven insights for researchers and professionals in drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 77034-34-5 | |

| Molecular Formula | C₁₅H₂₁NO₂ | |

| Molecular Weight | 247.33 g/mol | |

| Boiling Point | 327°C at 760 mmHg | |

| Density | 1.075 g/cm³ | |

| Flash Point | 110.7°C | |

| Refractive Index | 1.533 |

Spectroscopic Signature

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5-4.0 ppm), signals for the ethyl group of the ester (a quartet around 4.1 ppm and a triplet around 1.2 ppm), and a series of multiplets for the piperidine ring protons.

-

¹³C NMR: Key resonances would include those for the aromatic carbons (127-138 ppm), the carbonyl carbon of the ester (~170-175 ppm), the benzylic carbon (~50-60 ppm), the ethoxy carbons (~60 ppm and ~14 ppm), and the aliphatic carbons of the piperidine ring (typically in the 20-60 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching absorption for the ester group around 1735 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M+) at m/z 247. The fragmentation pattern is expected to be characterized by the loss of the ethoxy group (-45) and the formation of a stable benzyl cation or tropylium ion at m/z 91.

Synthesis of this compound: Core Methodologies

The construction of the this compound scaffold can be efficiently achieved through two primary and robust synthetic strategies: direct N-alkylation and iridium-catalyzed reductive amination. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Method 1: Direct N-Alkylation of Ethyl Pipecolinate

This classical and widely-used approach involves the direct alkylation of a secondary amine, ethyl pipecolinate (also known as ethyl 2-piperidinecarboxylate), with an alkyl halide, typically benzyl bromide.

The reaction proceeds via a standard SN2 mechanism. Ethyl pipecolinate acts as a nucleophile, with the lone pair of electrons on the secondary amine nitrogen attacking the electrophilic benzylic carbon of benzyl bromide. The use of a mild inorganic base, such as potassium carbonate, is crucial. It serves as an acid scavenger, neutralizing the hydrobromic acid byproduct formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. N,N-dimethylformamide (DMF) or toluene are often chosen as solvents due to their high boiling points, which allow the reaction to be conducted at elevated temperatures to increase the rate, and their ability to dissolve both the polar and nonpolar reactants.

-

Reaction Setup: To a solution of ethyl pipecolinate (1.0 equiv.) in toluene (approx. 3 mL per gram of amine), add potassium carbonate (1.4 equiv.).

-

Reagent Addition: Stir the suspension vigorously and add benzyl chloride (1.0 equiv.) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 100-110°C) for 4-6 hours.

-

Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup: After cooling to room temperature, quench the reaction with water. Separate the organic phase.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Caption: Workflow for Direct N-Alkylation Synthesis.

Method 2: Iridium-Catalyzed Direct Reductive Amination

A more modern and atom-economical approach is the direct reductive amination, which constructs the N-benzyl bond in a single step from different precursors. A particularly effective variant utilizes an iridium catalyst. This method is noted for its high yield and efficiency.

This reaction follows a "borrowing hydrogen" mechanism. The iridium catalyst temporarily "borrows" hydrogen from a hydrogen source (in this case, H₂ gas) to form a reactive iridium-hydride species. The amine and an aldehyde (benzaldehyde) first condense to form an iminium ion intermediate. The iridium-hydride then reduces this iminium ion to the final tertiary amine product. This catalytic cycle avoids the use of stoichiometric alkylating agents and generates water as the only byproduct, making it a greener alternative. Trifluoroethanol is an excellent solvent for this catalysis as it can stabilize the polar intermediates.

-

Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]₂ (0.01 mol%) and triphenylphosphine (PPh₃) in anhydrous 2,2,2-trifluoroethanol. Stir at room temperature for 20 minutes to generate the active catalyst complex.

-

Reaction Setup: In a separate vial, add the amine substrate (e.g., ethyl pipecolinate, 1.0 equiv.) and benzaldehyde (1.2 equiv.).

-

Reagent Addition: Add anhydrous trifluoroethanol, followed by the prepared iridium catalyst solution.

-

Reaction Execution: Transfer the vial to an autoclave. Purge three times with hydrogen gas and then pressurize with H₂ (20 atm). Stir the reaction at room temperature for 24 hours.

-

Workup: Carefully release the hydrogen pressure and concentrate the solution.

-

Purification: Purify the crude product by column chromatography to afford the final product.

Caption: Workflow for Iridium-Catalyzed Reductive Amination.

Comparative Analysis of Synthetic Routes

| Parameter | Direct N-Alkylation | Iridium-Catalyzed Reductive Amination |

| Starting Materials | Ethyl pipecolinate, Benzyl bromide | Ethyl pipecolinate, Benzaldehyde |

| Key Reagents | K₂CO₃ | [Ir(cod)Cl]₂, PPh₃, H₂ |

| Byproducts | KBr, H₂O | H₂O |

| Typical Yield | Good to Excellent | Excellent (up to 95%) |

| Advantages | Classical, well-understood, readily available reagents | High atom economy, mild conditions, greener |

| Disadvantages | Formation of halide salt waste, potential for over-alkylation | Requires specialized catalyst and equipment (autoclave) |

Application in Pharmaceutical Synthesis: A Versatile Building Block

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with analgesic or CNS activity. The 2-substituted piperidine motif is a key feature in a number of pharmaceuticals.

Gateway to Novel Analgesics

The ester functionality at the 2-position of the piperidine ring is a versatile handle for further chemical transformations. It can be readily reduced to the corresponding primary alcohol, which can then be elaborated into a variety of functional groups. This strategy is employed in the synthesis of potent analgesics, where the N-benzylpiperidine core acts as a scaffold to correctly orient pharmacophoric elements for receptor binding.

Precursor for CNS-Active Agents

The N-benzylpiperidine moiety is a well-established pharmacophore in drugs targeting the central nervous system. For instance, the structurally related intermediate, N-benzyl ethyl isonipecotate (the 4-substituted isomer), is a known precursor in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. The synthesis involves the reduction of the ethyl ester to an alcohol, followed by further elaboration. This highlights the strategic importance of the N-benzyl piperidine ester scaffold in accessing complex neurological drugs.

The ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with other amines to form amides, a common functional group in many APIs. Alternatively, it can participate in reactions such as the Claisen condensation to build more complex carbon skeletons. This chemical versatility makes this compound a powerful tool in the drug discovery and development pipeline.

Conclusion

This compound stands as a testament to the enduring importance of the piperidine scaffold in modern drug discovery. Its synthesis is achievable through both classical and modern catalytic methods, each offering distinct advantages that can be tailored to specific laboratory or industrial needs. The strategic placement of the N-benzyl group and the versatile ethyl ester handle provides medicinal chemists with a robust platform for the elaboration into a wide range of complex and biologically active molecules. As the demand for novel therapeutics for CNS disorders and pain management continues to grow, the utility of this and related intermediates is set to expand, reinforcing its status as a key building block in the pharmaceutical scientist's arsenal.

References

-

Iridium-Catalyzed N-Heterocyclization of Primary Amines with Diols: N-Benzylpiperidine. ResearchGate. (2025-08-06). Available from: [Link]

-

Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. (n.d.). Available from: [Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health. (n.d.). Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. (n.d.). Available from: [Link]

-

Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. (2016). Available from: [Link]

The Multifaceted Biological Activities of N-Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

The N-benzylpiperidine (N-BP) scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural versatility and significant presence in a multitude of biologically active compounds.[1][2][3] Its three-dimensional nature and ability to engage in crucial cation-π interactions with biological targets make it a highly valuable motif in drug design and development.[1][3] This technical guide provides an in-depth exploration of the diverse biological activities of N-benzylpiperidine derivatives, with a focus on their therapeutic potential as acetylcholinesterase inhibitors, anticancer agents, and antimicrobial compounds. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, offering detailed experimental protocols and elucidating the underlying mechanisms of action to empower the next wave of drug discovery.

Acetylcholinesterase Inhibition: A Beacon of Hope in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in acetylcholine (ACh) levels is a key contributor to the cognitive deficits observed in patients.[4] Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a primary therapeutic strategy.[4] N-benzylpiperidine derivatives have emerged as a prominent class of AChE inhibitors, with some demonstrating potency comparable or superior to existing treatments.[5][6]

Mechanism of Action: Dual Binding Site Inhibition

The efficacy of many N-benzylpiperidine-based AChE inhibitors stems from their ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The protonated piperidine ring can form a crucial cation-π interaction with the tryptophan residue (Trp84) in the CAS, while the benzyl group and other substituents can extend into the PAS, blocking the entry of acetylcholine and stabilizing the inhibitor-enzyme complex. This dual-binding mechanism contributes to their high inhibitory potency.

Quantitative Assessment of AChE Inhibitory Activity

The inhibitory potency of N-benzylpiperidine derivatives against AChE is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor.

| Compound | AChE IC50 (µM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.00056 | [6] |

| N-benzylpiperidine derivative 4a (structure not fully specified in abstract) | 2.08 | [7] |

| 1,2,4-thiadiazolidinone derivative with N-benzylpiperidine fragment (specific compound not detailed) | Potent | [5] |

| N-benzyl-piperidinyl acylhydrazone derivative 6i | 58.40 | [8] |

| N-benzyl-piperidinyl acylhydrazone derivative 6k | 59.58 | [8] |

Experimental Protocol: The Ellman's Assay for AChE Inhibition

The Ellman's assay is a rapid and reliable colorimetric method for measuring AChE activity and inhibition.[9][10]